N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
Description
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a synthetic heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core. Its molecular formula is C₂₂H₂₀N₂O₄S, with a molecular weight of 408.47 g/mol . The structure includes a 10-acetyl group on the oxazepine ring and a 4-methylbenzenesulfonamide substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active dibenzoheterazepines, which are often explored as receptor antagonists or enzyme inhibitors.
Properties
IUPAC Name |
N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-7-10-19(11-8-15)29(26,27)23-18-9-12-21-17(13-18)14-24(16(2)25)20-5-3-4-6-22(20)28-21/h3-13,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBXAUQCPJUDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction forms the dibenzo[b,f][1,4]oxazepine core. The acetylation of the resulting oxazepine can be achieved using acetic anhydride in the presence of a base. The final step involves the sulfonation of the acetylated oxazepine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine .
Chemical Reactions Analysis
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the oxazepine ring to a more saturated form.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is structurally related to dibenzo[b,f][1,4]thiazepines (sulfur-containing analogs) and derivatives with varying substituents. Key structural differences among analogs include:
- Heteroatom in the central ring : Oxazepines (oxygen) vs. thiazepines (sulfur) (e.g., compounds in ). Sulfur atoms increase lipophilicity and may alter receptor binding kinetics .
- Substituents at position 10 : Acetyl (target compound) vs. ethyl (), methyl (), or methanesulfonyl (). Acetyl groups may enhance metabolic stability compared to alkyl chains .
- Sulfonamide vs. carboxamide: The target compound’s 4-methylbenzenesulfonamide differs from carboxamide derivatives (e.g., ’s 8a–8g).
Physicochemical Properties
Functional Implications
- Electron-withdrawing groups (e.g., acetyl, sulfonyl) may reduce oxidative metabolism but increase plasma protein binding .
- Halogenated analogs (e.g., 4-fluorophenyl in ) show higher yields and potency, likely due to enhanced π-stacking interactions .
- Thiazepines vs. oxazepines : Thiazepines (e.g., ) exhibit longer half-lives in vivo due to sulfur’s resistance to enzymatic oxidation .
Biological Activity
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Structure
- Molecular Formula : C22H20N2O4S
- Molecular Weight : 408.47 g/mol
- CAS Number : [71520212]
Structural Features
The compound consists of:
- A dibenzo[b,f][1,4]oxazepine ring system.
- An acetyl group at the 10-position.
- A sulfonamide group attached to a 4-methylbenzenesulfonamide moiety.
The mechanism of action for this compound involves several key interactions:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : The oxazepine core may interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The mechanism involved competitive inhibition at the active site of COX enzymes.
- Cancer Cell Proliferation : Another study explored the effects of similar compounds on cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .
Antimicrobial Activity
The biological activity of this compound has also been evaluated against various microbial strains:
These findings suggest that the compound possesses notable antimicrobial properties, potentially making it a candidate for further development in antibiotic therapies.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the acetyl and sulfonamide groups through acylation and sulfonation reactions respectively.
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) | Enzyme inhibitor |
| N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) | Anticancer agent |
These comparisons highlight the unique structural features that may contribute to distinct biological activities among related compounds.
Q & A
Q. What are the recommended synthetic routes for N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide, and what key intermediates should be prioritized?
Methodological Answer:
- Step 1: Synthesis of the dibenzo[b,f][1,4]oxazepine core
Begin with 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one (a precursor), as described in Tetrahedron Letters (1996) . Optimize ring closure via Ullmann coupling or Pd-catalyzed reactions to introduce substituents. - Step 2: Acetylation at the N-10 position
React the core with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3). - Step 3: Sulfonamide coupling
Introduce the 4-methylbenzenesulfonamide group using a nucleophilic substitution reaction. For example, react the acetylated intermediate with 4-methylbenzenesulfonyl chloride in pyridine at 0–5°C for 24 hours . - Key Intermediates : Prioritize purification of the oxazepinone core and acetylated intermediate via column chromatography (hexane/ethyl acetate gradient) to avoid side reactions in downstream steps.
Q. What spectroscopic and crystallographic techniques are essential for structural validation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. The acetyl group (δ ~2.1–2.3 ppm) and sulfonamide protons (δ ~7.3–7.7 ppm) are critical markers .
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane. Compare bond lengths and angles (e.g., C–O in the oxazepine ring) with analogous structures like N-(12-amino-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide .
- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~465.5 g/mol).
Advanced Research Questions
Q. How can conformational flexibility of the dibenzo[b,f][1,4]oxazepine ring influence biological activity, and what methods optimize structure-activity relationship (SAR) studies?
Methodological Answer:
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze ring puckering and torsional angles. Compare with crystallographic data from related compounds (e.g., phenothiazine derivatives ).
- Bioactivity assays : Design analogs with substitutions at positions 2 and 10. Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate activity with dihedral angles (e.g., C10–N–C2–S) .
- SAR Optimization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 2 to enhance sulfonamide resonance and binding affinity .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
- Case Study : If NMR suggests a planar oxazepine ring but DFT predicts non-planarity:
- Re-evaluate solvent effects : Simulate NMR chemical shifts in DMSO-d6 using COSMO-RS to account for solvent-induced conformational changes.
- Validate with X-ray data : Compare experimental bond angles (e.g., C10–O–C11) with computational models. Discrepancies >5° indicate force field inaccuracies .
- Dynamic NMR : Perform variable-temperature experiments to detect ring-flipping or atropisomerism, which may explain anomalous peaks .
Q. What strategies mitigate side reactions during sulfonamide coupling, and how are intermediates characterized?
Methodological Answer:
- Side Reaction Mitigation :
- Intermediate Characterization :
Q. How can researchers design experiments to evaluate the acetyl group’s role in modulating pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Incubate the compound with liver microsomes (human or rat). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Compare with deacetylated analogs .
- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Use shake-flask method with UV detection (λ = 254 nm).
- Permeability Assay : Perform Caco-2 cell monolayer studies. Calculate apparent permeability (Papp) with/ without acetyl group; Papp <1×10⁻⁶ cm/s indicates poor absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
